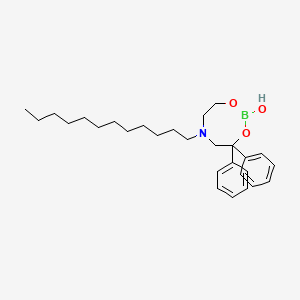
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL is a chemical compound known for its unique structure and properties It contains a boron atom within a heterocyclic ring, which is further substituted with dodecyl and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL typically involves the reaction of dodecylamine with diphenylboronic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The intermediate product is then cyclized to form the desired dioxazaborocane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: Nucleophilic substitution reactions can replace the dodecyl or diphenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: Another boron-containing heterocycle with different substituents.
3,6-Diphenyl-1,2,4,5-tetrazine: A compound with a similar aromatic structure but different heterocyclic ring.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: A compound with similar diphenyl substitution but different functional groups.
Uniqueness
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL is unique due to its specific combination of dodecyl and diphenyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
88375-27-3 |
|---|---|
Fórmula molecular |
C28H42BNO3 |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
6-dodecyl-2-hydroxy-4,4-diphenyl-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C28H42BNO3/c1-2-3-4-5-6-7-8-9-10-17-22-30-23-24-32-29(31)33-28(25-30,26-18-13-11-14-19-26)27-20-15-12-16-21-27/h11-16,18-21,31H,2-10,17,22-25H2,1H3 |
Clave InChI |
PTHHOIXFADRWDL-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCN(CC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















